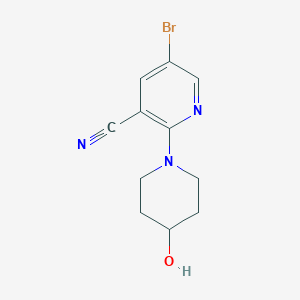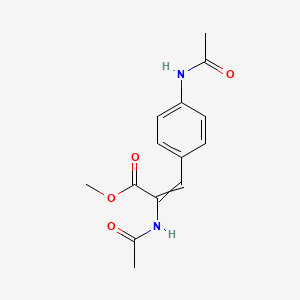
3-amino-5-bromo-N-(2-morpholinoethyl)benzamide
Overview
Description
3-amino-5-bromo-N-(2-morpholinoethyl)benzamide: is an organic compound with the molecular formula C13H18BrN3O2. This compound is notable for its unique structure, which includes an amino group, a bromine atom, and a morpholinoethyl group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-bromo-N-(2-morpholinoethyl)benzamide typically involves the reaction of 3-amino-5-bromobenzoic acid with 2-morpholinoethanamine. The reaction is carried out in the presence of a coupling agent such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and a base like triethylamine in dichloromethane at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as flash column chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-amino-5-bromo-N-(2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include organoboron compounds, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzamide core with aryl or alkyl groups.
Scientific Research Applications
3-amino-5-bromo-N-(2-morpholinoethyl)benzamide is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as a building block for synthesizing more complex molecules through various organic reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-amino-5-bromo-N-(2-morpholinoethyl)benzamide is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to identify the precise molecular targets and pathways involved.
Comparison with Similar Compounds
3-amino-5-bromobenzoic acid: Shares the amino and bromine functional groups but lacks the morpholinoethyl group.
N-(2-morpholinoethyl)benzamide: Contains the morpholinoethyl group but lacks the bromine atom.
Uniqueness: 3-amino-5-bromo-N-(2-morpholinoethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-amino-5-bromo-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLBQQSLFZAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)








